N,N-dimethyl-3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
Description
N,N-Dimethyl-3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a dimethyl-substituted sulfonamide group attached to a benzene ring, which is further substituted at the 3-position with a 7-methylimidazo[1,2-a]pyridinyl moiety. The 7-methyl substitution on the imidazopyridine ring likely enhances lipophilicity and metabolic stability compared to unsubstituted analogs .
Properties
Molecular Formula |
C16H17N3O2S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H17N3O2S/c1-12-7-8-19-11-15(17-16(19)9-12)13-5-4-6-14(10-13)22(20,21)18(2)3/h4-11H,1-3H3 |
InChI Key |
JHKAGWJMLHJQOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with various sulfonamide derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N,N-dimethyl-3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of N,N-dimethyl-3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide can be categorized based on variations in the sulfonamide group, benzene substituents, and imidazopyridine modifications. Key comparisons are summarized below:
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Synthesis Efficiency : Gold-catalyzed methods (e.g., using PicAuCl₂) yield high-purity products (72–95%) for sulfonamide derivatives, with substituents like methoxy or nitro groups slightly reducing yields due to steric or electronic effects .
Physical Properties :
- Melting points correlate with molecular symmetry and substituent polarity. For example, nitro-substituted 3ad (mp 246–248°C) has a higher mp than methyl-substituted 3a (227–228°C) due to stronger intermolecular interactions .
- The 7-methyl group on imidazopyridine (as in ’s compound) may lower solubility compared to phenyl-substituted analogs .
Spectral Signatures: ¹H NMR aromatic proton shifts (δ 7.5–8.2 ppm) are consistent across analogs, with downfield shifts observed for electron-withdrawing groups (e.g., nitro in 3ad) .
Functional Group Impact :
Biological Activity
N,N-dimethyl-3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C19H21N3O
- Molecular Weight : 307.39 g/mol
- CAS Number : 1346600-85-8
- Structure : The compound features a benzenesulfonamide moiety linked to a 7-methylimidazo[1,2-a]pyridine structure, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that compounds with imidazo[1,2-a]pyridine structures exhibit significant anticancer properties. For instance:
- A study evaluated the cytotoxic effects of related benzenesulfonamides on various cancer cell lines, revealing that modifications in the molecular structure can enhance selectivity and potency against specific cancer types .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-Methylimidazo | Hep3B | <10 |
| N,N-dimethyl-sulfonamide | A549 | >20 |
The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with cellular targets such as carbonic anhydrases and other enzymes involved in tumor progression . Molecular docking studies suggest that the compound binds effectively to these targets, inhibiting their activity.
3. Antimicrobial Activity
Some studies have reported antimicrobial properties associated with sulfonamides. The presence of the imidazo ring may enhance this activity:
- A series of related compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 8 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
Case Study 1: Anticancer Efficacy
A focused study on a series of benzenesulfonamides demonstrated that compounds similar to this compound exhibited potent cytotoxicity against P388 murine leukemia cells. The study highlighted two distinct mechanisms: one disrupting mitosis and another causing G1 phase accumulation .
Case Study 2: Antimicrobial Testing
In another investigation, a library of sulfonamides was synthesized and tested for antimicrobial efficacy. Compounds showed varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antimicrobial agents based on this scaffold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
